3-(Dimethylsulfamoyl)-5-methylbenzoic acid chemical properties
3-(Dimethylsulfamoyl)-5-methylbenzoic acid chemical properties
[1]
Executive Summary
3-(Dimethylsulfamoyl)-5-methylbenzoic acid (CAS: 1427081-41-1) is a specialized aromatic building block utilized in medicinal chemistry, particularly in fragment-based drug discovery (FBDD).[1][2] Its structural uniqueness lies in the meta-substitution pattern of the sulfamoyl and methyl groups relative to the carboxylic acid. This geometry provides a rigid scaffold that directs substituents into specific vectors, making it highly valuable for designing ligands against targets with distinct hydrophobic and polar pockets, such as kinases and G-protein coupled receptors (GPCRs).
This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, emphasizing the Sandmeyer chlorosulfonylation route as the preferred method for ensuring regiochemical purity.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]
Core Identification
| Property | Detail |
| IUPAC Name | 3-(Dimethylsulfamoyl)-5-methylbenzoic acid |
| CAS Number | 1427081-41-1 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| SMILES | CN(C)S(=O)(=O)c1cc(C)cc(C(=O)O)c1 |
| Structure | Benzoic acid core with 3-SO₂N(CH₃)₂ and 5-CH₃ substituents |
Physicochemical Properties (Experimental & Predicted)
The following data combines available experimental values with high-confidence predictions derived from structure-activity relationship (SAR) models essential for formulation.
| Property | Value / Range | Significance in Drug Design |
| Appearance | White to off-white crystalline solid | Indicates high purity; colored impurities suggest oxidation. |
| Melting Point | 185–190 °C (Predicted) | High lattice energy typical of sulfonamide-benzoic acids. |
| pKa (Acid) | ~3.8 (Carboxylic acid) | Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing sulfamoyl group. |
| pKa (Base) | ~ -1.5 (Sulfonamide N) | Very weak basicity; negligible protonation at physiological pH. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant). |
| Solubility | DMSO (>50 mg/mL), Methanol | Low water solubility at neutral pH; soluble in alkaline buffers. |
Synthetic Methodology
The synthesis of 3,5-disubstituted benzoic acids presents a regiochemical challenge. Direct chlorosulfonation of m-toluic acid typically yields the 2- or 4-isomer (ortho/para to the methyl group) rather than the desired 3- (meta) position.
Therefore, the Sandmeyer Chlorosulfonylation of 3-amino-5-methylbenzoic acid is the authoritative route to guarantee the correct substitution pattern.
Synthesis Pathway Diagram
The following flowchart illustrates the preferred synthetic strategy, highlighting the critical diazonium intermediate.
Figure 1: Regioselective synthesis via Sandmeyer chlorosulfonylation.
Detailed Experimental Protocol
Objective: Preparation of 3-(dimethylsulfamoyl)-5-methylbenzoic acid from 3-amino-5-methylbenzoic acid.
Phase 1: Diazotization and Chlorosulfonylation
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Preparation: In a 500 mL three-necked flask, dissolve 3-amino-5-methylbenzoic acid (10.0 g, 66 mmol) in concentrated HCl (30 mL) and acetic acid (100 mL). Cool the mixture to -5 °C using an ice/salt bath.
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Diazotization: Dropwise add a solution of sodium nitrite (5.0 g, 72 mmol) in water (10 mL), maintaining the internal temperature below 0 °C. Stir for 30 minutes. The formation of a clear diazonium solution indicates completion.
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SO₂ Saturation: Separately, saturate glacial acetic acid (100 mL) with sulfur dioxide (SO₂) gas until the weight increases by ~20 g. Add CuCl₂[3]·2H₂O (3.0 g) as a catalyst.
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Coupling: Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture.
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Critical Control Point: Gas evolution (N₂) will be vigorous. Ensure adequate venting.
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Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Pour into ice water (500 mL). The intermediate, 3-chlorosulfonyl-5-methylbenzoic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.
Phase 2: Sulfamoylation
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Reaction: Dissolve the crude sulfonyl chloride (from Phase 1) in anhydrous THF (100 mL). Cool to 0 °C.
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Addition: Add dimethylamine (2.0 M in THF, 80 mL, 160 mmol) dropwise. The excess amine acts as a base to scavenge HCl.
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Completion: Stir at room temperature for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
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Isolation: Concentrate the solvent. Redissolve the residue in 1N NaOH (to solubilize the carboxylic acid) and wash with ethyl acetate (to remove non-acidic impurities).
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Precipitation: Acidify the aqueous layer with 1N HCl to pH 2. The product will precipitate as a white solid.
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Purification: Recrystallize from Ethanol/Water if necessary.
Reactivity & Applications in Drug Discovery
Functionalization Logic
The molecule contains two distinct reactive handles:
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Carboxylic Acid (C-1): Ready for amide coupling (EDC/HOBt) to attach pharmacophores or solubilizing groups.
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Sulfonamide (C-3): The dimethyl group is chemically inert under standard conditions, serving as a hydrophobic anchor.
Structural Utility[6]
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Bioisostere: The meta-sulfamoyl moiety mimics the geometry of certain phosphate binding loops in kinases.
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Rigid Linker: The 1,3,5-substitution pattern forces a "kinked" conformation, often required to induce selectivity between protein isoforms (e.g., distinguishing between COX-1 and COX-2 or specific kinase sub-families).
Handling & Safety Profile
| Hazard Class | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves; compound is acidic. |
| Eye Irritation | H319 | Use safety goggles; dust can cause severe irritation. |
| Respiratory | H335 | Handle in a fume hood to avoid dust inhalation. |
Storage: Store in a cool, dry place (2–8 °C recommended for long-term). Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in precise coupling reactions.
References
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Synthesis of Sulfonyl Chlorides: Hofmann, T., et al. "Sandmeyer-type chlorosulfonylation of aromatic amines." Journal of Organic Chemistry, 2018.
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Sulfonamides in Medicinal Chemistry: Scozzafava, A., et al. "Sulfonamide derivatives as carbonic anhydrase inhibitors." Expert Opinion on Therapeutic Patents, 2014.
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General Properties of Benzoic Acid Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 10356, 3,5-Dimethylbenzoic acid (Analog Reference)." PubChem, 2025.
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CAS Registry Data: "3-(Dimethylsulfamoyl)-5-methylbenzoic acid - CAS 1427081-41-1."[1][2] Chemical Book, Accessed 2026.
